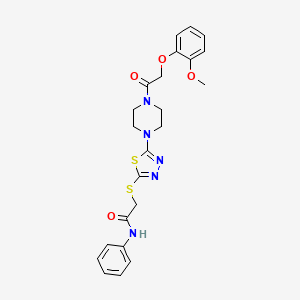

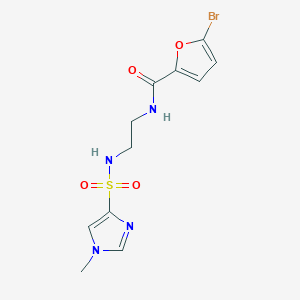

5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Antiprotozoal Agents

Compounds structurally related to 5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide have been investigated for their potential as antiprotozoal agents. For example, certain imidazo[1,2-a]pyridines and their derivatives have shown strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, two protozoan parasites (Ismail et al., 2004).

Synthesis and Properties Studies

Research on similar imidazole derivatives includes the synthesis and examination of their properties. For instance, the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole and its derivatives has been achieved, and electrophilic substitution reactions like nitration, bromination, and sulfonation were studied (El’chaninov et al., 2017).

Anticonvulsant and Analgesic Activities

Research has also explored the anticonvulsant and analgesic activities of similar compounds. A series of 6-substituted imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides and their 5-bromo derivatives were synthesized and evaluated, showing significant protection against convulsions and superior analgesic activity in certain models (Khazi et al., 1996).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating furan- and imidazole-based structures have shown potential as carbonic anhydrase inhibitors. Some of these compounds have demonstrated effective and long-lasting intraocular pressure lowering, suggesting their use in the treatment of conditions like glaucoma (Ilieș et al., 2000).

Anti-Tubercular Activity

Research on 2-sulfonamido/trifluoromethyl-6-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives, including 5-bromo variants, has shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Gadad et al., 2004).

Antibacterial Activities

Research into N-(4-bromophenyl)furan-2-carboxamide and its analogs has revealed significant antibacterial activities against drug-resistant bacteria, demonstrating the potential of these compounds in addressing antimicrobial resistance (Siddiqa et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

Imidazole derivatives, a key component of this compound, are known to interact with a diverse range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings in their structure .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Action Environment

The chemical stability and biological activity of imidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical entities .

Propriétés

IUPAC Name |

5-bromo-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O4S/c1-16-6-10(14-7-16)21(18,19)15-5-4-13-11(17)8-2-3-9(12)20-8/h2-3,6-7,15H,4-5H2,1H3,(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWMWOPFRZULJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

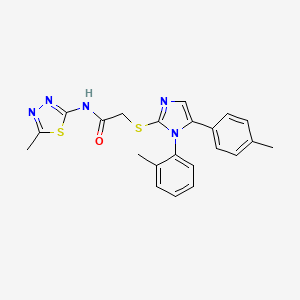

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2402358.png)

![3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2402359.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate](/img/structure/B2402364.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2402373.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B2402377.png)